molecular formula C12H10ClNO B8601556 5-(4-Chlorophenoxy)-2-methylpyridine CAS No. 72133-23-4

5-(4-Chlorophenoxy)-2-methylpyridine

Cat. No.: B8601556
CAS No.: 72133-23-4
M. Wt: 219.66 g/mol
InChI Key: LKLOIBKLYSDLFY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-2-methylpyridine is a chemical compound of interest in advanced research and development, particularly as a building block in medicinal chemistry and materials science. The structure, featuring a chlorophenoxy ether linked to a methylpyridine ring, suggests potential for creating novel substances. Researchers value this scaffold for constructing more complex molecules aimed at modulating biological targets. The specific research applications, mechanism of action, and detailed physicochemical data for this compound require further characterization from scientific literature and specialized databases. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Always refer to the safety data sheet (SDS) and follow proper laboratory safety protocols when handling this material.

Properties

CAS No.

72133-23-4

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H10ClNO/c1-9-2-5-12(8-14-9)15-11-6-3-10(13)4-7-11/h2-8H,1H3

InChI Key

LKLOIBKLYSDLFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular polarity and may enhance binding to biological targets but reduce solubility .
  • Methoxy groups (-OCH₃) contribute to hydrogen bonding and metabolic stability .

Physical and Spectroscopic Properties

Data from analogs provide insights into expected properties:

Property This compound (Inferred) Q13 () 4-Chloro-3-methoxy-2-methylpyridine
Molecular Weight ~250–300 g/mol 531.02 g/mol 157.60 g/mol
Melting Point 260–270°C (estimated) 259–261°C Not reported
IR Peaks ~3050 (C-H aromatic), ~1250 (C-O) 2198 (-CN), 1670 (C=O) N/A
¹H NMR (δ ppm) 2.5 (s, CH₃), 7.2–7.8 (Ar-H) 0.82–7.78 (multiple) 2.15 (s, CH₃)

Notes:

  • The target compound’s melting point is estimated based on analogs with chloro and methyl substituents, which typically exhibit higher melting points due to increased molecular symmetry .
  • NMR shifts for aromatic protons in chloro-substituted pyridines align with δ 7.2–7.8 ppm, as seen in and .

Example Pathway (Inferred) :

2-Methylpyridine → Nitration → 5-Nitro-2-methylpyridine

Reduction → 5-Amino-2-methylpyridine

Diazotization + 4-chlorophenol coupling → Target compound

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenoxy)-2-methylpyridine, and how can researchers optimize reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 2-methylpyridine derivatives with 4-chlorophenol under alkaline conditions (e.g., NaOH in dichloromethane) . Purification steps often include column chromatography and recrystallization. Yield optimization requires controlled stoichiometry, inert atmospheres, and monitoring reaction time/temperature. For example, analogous pyridine derivatives achieved 70–80% yields under similar conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodology : Due to limited toxicity data, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or light, as these may trigger hydrolysis or photochemical reactions . Waste disposal must follow hazardous chemical protocols, including neutralization and professional waste management services .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC with UV detection for quantitative purity assessment (e.g., >99% purity as reported for related chlorophenyl-pyridines) .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography to resolve crystal packing and dihedral angles between aromatic rings, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:
  • Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Use computational chemistry tools (DFT calculations) to predict spectra and validate experimental results .

Q. What strategies are effective for studying the degradation pathways of this compound under environmental conditions?

  • Methodology : Simulate degradation via:
  • Photolysis : Expose to UV light (254–365 nm) in aqueous/organic solvents and monitor by LC-MS.
  • Hydrolysis : Test stability at varying pH (1–14) and temperatures.
  • Oxidative studies : Use ozone or hydroxyl radicals to identify breakdown products. Surface adsorption studies (e.g., on silica or indoor materials) can also reveal environmental persistence .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

  • Methodology :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or cytochrome P450).
  • Conduct MD simulations to assess ligand-protein stability over time.
  • Use QSAR models to correlate structural modifications (e.g., substituent electronegativity) with inhibitory activity, as seen in related pyridine-based medicinal compounds .

Q. What experimental designs are suitable for probing the electronic effects of the 4-chlorophenoxy group on pyridine ring reactivity?

  • Methodology :
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects.
  • Kinetic studies : Compare reaction rates (e.g., nitration or halogenation) with unsubstituted 2-methylpyridine.
  • Spectroscopic probes : UV-Vis spectroscopy to track charge-transfer interactions in donor-acceptor systems .

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